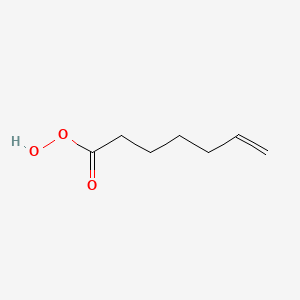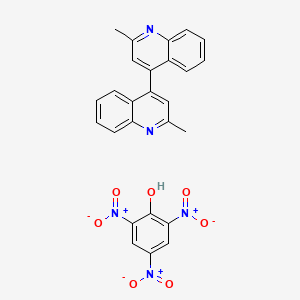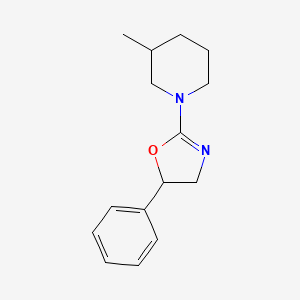
3-Methyl-1-(5-phenyl-4,5-dihydro-1,3-oxazol-2-yl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-1-(5-phenyl-4,5-dihydro-1,3-oxazol-2-yl)piperidine is a complex organic compound that belongs to the class of heterocyclic compounds It features a piperidine ring fused with an oxazole ring, which is further substituted with a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(5-phenyl-4,5-dihydro-1,3-oxazol-2-yl)piperidine typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the formation of an intermediate oxazoline, which is then subjected to further reactions to introduce the piperidine ring and the phenyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-1-(5-phenyl-4,5-dihydro-1,3-oxazol-2-yl)piperidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution reactions could introduce new functional groups such as halides or alkyl groups.
Applications De Recherche Scientifique
3-Methyl-1-(5-phenyl-4,5-dihydro-1,3-oxazol-2-yl)piperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-Methyl-1-(5-phenyl-4,5-dihydro-1,3-oxazol-2-yl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity. This can lead to various biological effects, depending on the specific pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other heterocyclic molecules with piperidine or oxazole rings, such as:
- 3-Methyl-1-phenyl-2-pyrazoline-5-one
- 7-Chloro-1-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one
Uniqueness
What sets 3-Methyl-1-(5-phenyl-4,5-dihydro-1,3-oxazol-2-yl)piperidine apart is its unique combination of the piperidine and oxazole rings, along with the phenyl substitution. This structural arrangement imparts specific chemical and biological properties that can be leveraged in various applications.
Propriétés
Numéro CAS |
65972-94-3 |
|---|---|
Formule moléculaire |
C15H20N2O |
Poids moléculaire |
244.33 g/mol |
Nom IUPAC |
2-(3-methylpiperidin-1-yl)-5-phenyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C15H20N2O/c1-12-6-5-9-17(11-12)15-16-10-14(18-15)13-7-3-2-4-8-13/h2-4,7-8,12,14H,5-6,9-11H2,1H3 |
Clé InChI |
HFYHHVNHSLGVOG-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCN(C1)C2=NCC(O2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzoic acid;[2-(2-methylprop-1-enyl)phenyl]methanol](/img/structure/B14488240.png)
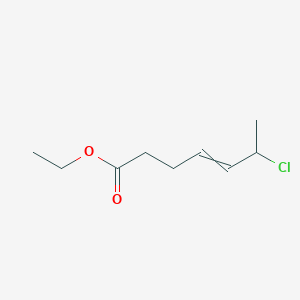
![2,7-Bis(diphenylmethyl)-9-thia-2,7-diazadispiro[3.0.3~5~.1~4~]nonane](/img/structure/B14488244.png)
-lambda~5~-arsane](/img/structure/B14488264.png)
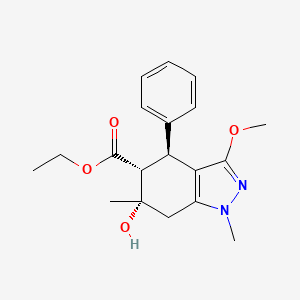
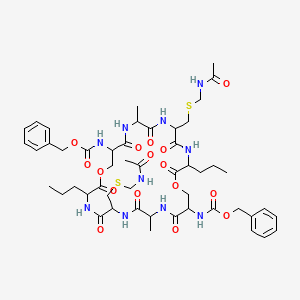
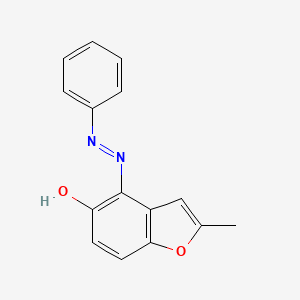

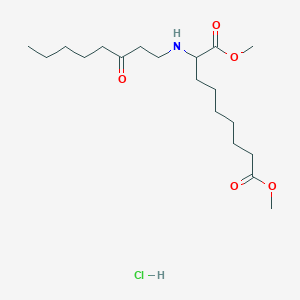
![Dichloro[(chloromethyl)sulfanyl]methane](/img/structure/B14488284.png)
